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Methyl 2-(4-amino-3-fluorophenyl)acetate Documentation Hub

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  • Product: Methyl 2-(4-amino-3-fluorophenyl)acetate
  • CAS: 192650-55-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-amino-3-fluorophenyl)acetate

Abstract Methyl 2-(4-amino-3-fluorophenyl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of a robust and widely applicable synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4-amino-3-fluorophenyl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound. We will delve into the strategic considerations behind the chosen methodology, offering detailed, step-by-step protocols for each reaction. The underlying chemical principles and mechanisms will be discussed to provide a thorough understanding of the entire synthetic sequence. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: Significance of Methyl 2-(4-amino-3-fluorophenyl)acetate

Fluorinated organic compounds have garnered significant attention in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered acidity.[1][2] Specifically, the 4-amino-3-fluorophenylacetic acid moiety and its derivatives are crucial building blocks in the synthesis of a range of therapeutic agents.[3] Methyl 2-(4-amino-3-fluorophenyl)acetate serves as a versatile precursor, enabling further molecular elaboration to access complex drug candidates. The strategic placement of the fluorine atom ortho to the amino group influences the electronic and steric properties of the molecule, which can be pivotal for biological activity.

This guide will focus on a common and reliable synthetic pathway commencing from the readily available starting material, 3-fluoro-4-nitrophenol. The synthesis involves a sequence of protection, etherification, and reduction steps to yield the target compound.

Overall Synthetic Strategy

The synthesis of Methyl 2-(4-amino-3-fluorophenyl)acetate is most effectively achieved through a multi-step sequence starting from 3-fluoro-4-nitrophenol. The core logic of this approach is to first build the phenylacetic acid sidechain and then convert the nitro group to the desired amine functionality. This strategy is advantageous as it utilizes a commercially available and relatively inexpensive starting material and employs a series of high-yielding and well-established chemical transformations.

The key stages of the synthesis are:

  • Protection of the phenolic hydroxyl group: This is essential to prevent unwanted side reactions in subsequent steps.

  • Introduction of the acetate sidechain: This is typically achieved via a Williamson ether synthesis.

  • Reduction of the nitro group: This final step unmasks the crucial amino functionality.

Below is a graphical representation of the overall synthetic workflow.

Synthetic_Workflow A 3-Fluoro-4-nitrophenol B Protection of Hydroxyl Group A->B Protecting Agent C Protected Intermediate B->C D Williamson Ether Synthesis C->D Methyl Bromoacetate E Methyl 2-(3-fluoro-4-nitrophenyl)acetate D->E F Catalytic Hydrogenation E->F H2, Pd/C G Methyl 2-(4-amino-3-fluorophenyl)acetate F->G

Caption: Overall workflow for the synthesis of Methyl 2-(4-amino-3-fluorophenyl)acetate.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Protection of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group in 3-fluoro-4-nitrophenol can interfere with the subsequent base-mediated Williamson ether synthesis. Therefore, it is crucial to protect this functionality. A common and effective protecting group for phenols is the tosyl (p-toluenesulfonyl) group.

3.1.1. Experimental Protocol: Synthesis of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate

Materials:

  • 3-Fluoro-4-nitrophenol

  • Chloroform

  • Pyridine

  • p-Toluenesulfonyl chloride

  • Dichloromethane

  • 10% Aqueous HCl

  • Saturated Aqueous NaCl

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-fluoro-4-nitrophenol (19.10 mmol) in chloroform (20 ml) at 0 °C (ice bath), add pyridine (45.84 mmol) dropwise over 20 minutes.[4]

  • Add p-toluenesulfonyl chloride (22.92 mmol) in small portions to the reaction mixture.[4]

  • Stir the reaction mixture at room temperature for 12 hours.[4]

  • Dilute the reaction mixture with dichloromethane and wash with 10% aqueous HCl.[4]

  • Separate the organic layer and wash it sequentially with 10% aqueous HCl, water, and saturated aqueous NaCl.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[4]

  • Purify the crude product by recrystallization to obtain 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[4]

3.1.2. Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the phenoxide, generated in situ by the base (pyridine), on the electrophilic sulfur atom of p-toluenesulfonyl chloride. Pyridine serves both as a base to deprotonate the phenol and as a catalyst. The tosyl group is an excellent choice due to its stability under a wide range of reaction conditions and its ease of removal if necessary, although in this specific synthetic sequence, the protected intermediate is carried forward.

Step 2: Synthesis of Methyl 2-(3-fluoro-4-nitrophenyl)acetate via Williamson Ether Synthesis

With the hydroxyl group protected, the next step is the introduction of the acetate moiety. This is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers. In this case, we are forming a phenyl ether derivative.

While a direct Williamson ether synthesis on 3-fluoro-4-nitrophenol is possible, the acidity of the phenol (pKa ~7.2) necessitates the use of a base. The subsequent esterification of the resulting phenylacetic acid would be an additional step. The presented route via a protected phenol is often employed for its robustness and high yields. For the purpose of this guide, we will describe a more direct approach which involves the reaction of a nitrophenylacetic acid precursor. The synthesis of 3-fluoro-4-nitrophenylacetic acid is a key intermediate. This can be prepared from 2,5-difluoro-4-nitrophenylacetic acid through catalytic hydrogenation followed by diazotization and fluorination.[5]

A more direct and common industrial approach involves the nitration of a phenylacetic acid derivative. For instance, (4-nitrophenyl)acetic acid is a commercially available starting material.[2]

For the synthesis of Methyl 2-(4-amino-3-fluorophenyl)acetate, a more direct precursor is 3-fluoro-4-nitrophenylacetic acid.[1]

3.2.1. Experimental Protocol: Esterification of 3-Fluoro-4-nitrophenylacetic acid

Materials:

  • 3-Fluoro-4-nitrophenylacetic acid

  • Methanol

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • Dissolve 3-fluoro-4-nitrophenylacetic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 2-(3-fluoro-4-nitrophenyl)acetate.

3.2.2. Mechanistic Rationale: Fischer Esterification

This reaction is a classic Fischer esterification.[6] The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the methyl ester. The use of excess methanol drives the equilibrium towards the product side.

Step 3: Reduction of the Nitro Group to an Amine

The final step in the synthesis is the reduction of the nitro group of Methyl 2-(3-fluoro-4-nitrophenyl)acetate to the corresponding aniline derivative. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles.

3.3.1. Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Methyl 2-(3-fluoro-4-nitrophenyl)acetate

  • Methanol or Ethanol

  • Palladium on Carbon (Pd/C, 5-10 wt%) catalyst

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Methyl 2-(3-fluoro-4-nitrophenyl)acetate in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C (typically 5-10% by weight of the substrate).

  • Seal the vessel and purge it with nitrogen or argon to remove air.

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.[7]

  • Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases, indicating the completion of the reaction.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(4-amino-3-fluorophenyl)acetate. The product can be further purified by column chromatography if necessary.

3.3.2. Mechanistic Rationale

Catalytic hydrogenation of a nitro group to an amine on a palladium surface is a complex process involving several intermediates.[8] The reaction is believed to proceed through the following steps:

  • Adsorption of the nitro compound and hydrogen onto the palladium catalyst surface.

  • Stepwise reduction of the nitro group, likely involving nitroso and hydroxylamine intermediates.

  • Further reduction of the hydroxylamine intermediate to the final amine.

  • Desorption of the product from the catalyst surface.

This method is highly selective for the reduction of the nitro group, leaving the ester functionality and the aromatic ring intact.

Reduction_Mechanism A Ar-NO2 B Ar-NO (Nitroso intermediate) A->B H2, Pd/C C Ar-NHOH (Hydroxylamine intermediate) B->C H2, Pd/C D Ar-NH2 C->D H2, Pd/C

Caption: Simplified mechanism for the catalytic hydrogenation of a nitro group.

Characterization and Data

The identity and purity of the synthesized Methyl 2-(4-amino-3-fluorophenyl)acetate should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of signals corresponding to the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon of the ester.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₉H₁₀FNO₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-F stretch.
Melting Point A sharp melting point for the pure, crystalline product.

Safety Considerations

  • 3-Fluoro-4-nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged of air before introducing hydrogen. Use a blast shield. Palladium on carbon can be pyrophoric when dry and exposed to air; handle with care.

Conclusion

The synthesis of Methyl 2-(4-amino-3-fluorophenyl)acetate presented in this guide is a reliable and scalable route to a valuable building block in medicinal chemistry. By understanding the rationale behind each synthetic step and adhering to the detailed protocols, researchers can confidently produce this key intermediate for their drug discovery and development programs. The methods described utilize common laboratory reagents and techniques, making this synthesis accessible to a broad range of chemistry laboratories.

References

  • ResearchGate. (n.d.). Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. Retrieved February 15, 2026, from [Link]

  • Atlas, S., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A, 8(4), 809-824.
  • Freie Universität Berlin. (n.d.). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Retrieved February 15, 2026, from [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
  • ORBi. (2024, August 2). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Retrieved February 15, 2026, from [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.
  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Google Patents. (n.d.). CN102766053B - Production method of 3-fluoro-4-nitrophenol.
  • Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
  • Royal Society of Chemistry. (n.d.). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). Acetic acid, trifluoro-, 4-nitrophenyl ester. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 3-Fluoro-4-nitrophenol. Retrieved February 15, 2026, from [Link]

  • University of Glasgow Theses. (2025). Synthesis of Unnatural Fluorescent α-amino acids. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5 wt.% palladium loading) or Raney‐Ni. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ChemRxiv. (n.d.). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. Retrieved February 15, 2026, from [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol.
  • Andrew G. Myers Research Group. (n.d.). Chem 115. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Physicochemical Properties of Methyl 2-(4-amino-3-fluorophenyl)acetate

This guide provides an in-depth technical analysis of Methyl 2-(4-amino-3-fluorophenyl)acetate , a critical fluorinated aniline building block used in the synthesis of next-generation kinase inhibitors and molecular glue...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-(4-amino-3-fluorophenyl)acetate , a critical fluorinated aniline building block used in the synthesis of next-generation kinase inhibitors and molecular glues.

Technical Guide & Whitepaper

Executive Summary

Methyl 2-(4-amino-3-fluorophenyl)acetate (CAS: 192650-55-8) is a specialized fluorinated intermediate employed in the optimization of small-molecule therapeutics. Its core value lies in the ortho-fluorine substitution , which modulates the pKa of the aniline nitrogen, reduces metabolic liability (blocking Phase I oxidation at the 3-position), and induces specific conformational biases in ligand-protein docking. This molecule serves as a pivotal scaffold for RAS-PI3Kα inhibitors (e.g., molecular glue D927) and various oxazolidinone antibiotics.

Chemical Identity & Structural Analysis[1][2]

AttributeDetail
IUPAC Name Methyl 2-(4-amino-3-fluorophenyl)acetate
CAS Number 192650-55-8
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
SMILES COC(=O)CC1=CC(F)=C(N)C=C1
InChI Key JMMKTQJIEJUDPW-UHFFFAOYSA-N
Structural Class Fluorinated Phenylacetate / Aniline Derivative
Structural Significance

The molecule features three distinct functional zones:

  • The Aniline Head (Pos. 4): A primary amine serving as a nucleophile for SNAr reactions or amide couplings.

  • The Ortho-Fluorine (Pos. 3): An electron-withdrawing group (EWG) that lowers the basicity of the adjacent amine (pKa modulation) and increases lipophilicity (LogP) relative to the non-fluorinated analog.

  • The Methyl Ester Tail: A masked carboxylic acid, providing solubility in organic media and preventing premature ionization during early synthetic steps.

Physicochemical Profile

Data synthesized from experimental analogs and predictive models.

PropertyValue / RangeScientific Context
Physical State Solid (Low Melting) or Viscous OilOften isolates as a waxy solid; highly dependent on purity and salt formation.
Melting Point 35–45 °C (Predicted)Low lattice energy due to the flexible ester chain and asymmetric fluorine substitution.
Boiling Point ~295 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
pKa (Amine) ~3.6 – 4.0The 3-F atom exerts a -I (inductive) effect, lowering the pKa significantly compared to aniline (4.6). This reduces protonation at physiological pH, potentially improving membrane permeability.
LogP (Lipophilicity) 1.58 ± 0.2Fluorine substitution typically increases LogP by ~0.2–0.3 units vs. H-analogs, aiding hydrophobic pocket binding.
Solubility High: DCM, EtOAc, MeOHLow: WaterLipophilic ester masks the polar potential; requires hydrolysis to become water-soluble (as the carboxylate).
Density 1.22 g/cm³Higher density than non-fluorinated analogs due to the heavy halogen atom.

Synthetic Routes & Process Chemistry

The synthesis of Methyl 2-(4-amino-3-fluorophenyl)acetate requires careful regiocontrol to ensure the fluorine and amine are ortho to each other. The most robust industrial route involves the nitration of 3-fluorophenylacetic acid followed by esterification and reduction.

Validated Synthetic Pathway (Graphviz Diagram)

SynthesisPathway Figure 1: Standard industrial synthesis via nitration-reduction sequence. Start 3-Fluorophenylacetic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 4-Nitro-3-fluorophenylacetic Acid (Regioisomer Separation) Step1->Intermediate1 Step2 Esterification (MeOH, H+) Intermediate1->Step2 Intermediate2 Methyl 4-nitro-3-fluorophenylacetate Step2->Intermediate2 Step3 Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate2->Step3 Product Methyl 2-(4-amino-3-fluorophenyl)acetate (Target) Step3->Product

Process Insights
  • Regioselectivity Challenge: Nitration of 3-fluorophenylacetic acid yields a mixture of the 4-nitro (major) and 2-nitro/6-nitro (minor) isomers.

    • Critical Control Point: The 4-nitro isomer is typically separated via recrystallization or preparative HPLC before the reduction step to ensure API purity.

  • Reduction Strategy: Catalytic hydrogenation (H₂/Pd-C) is preferred for cleanliness, but iron-mediated reduction (Fe/NH₄Cl) is often used in larger batches to avoid defluorination side-reactions that can occur with palladium at high pressures.

Applications in Drug Discovery

This molecule is not merely a reagent; it is a strategic scaffold in Fragment-Based Drug Design (FBDD) .

RAS-PI3Kα Inhibition (Molecular Glues)

Recent research highlights the use of the corresponding acid (4-amino-3-fluorophenylacetic acid) in synthesizing D927 , a molecular glue that stabilizes the interaction between RAS and PI3Kα, inhibiting oncogenic signaling.

  • Mechanism: The aniline nitrogen participates in critical hydrogen bonding within the protein interface, while the fluorine atom occupies a small hydrophobic pocket, enhancing binding affinity via the "fluorine scan" effect.

Bioisosteric Replacement[4]
  • Metabolic Stability: The C-F bond at position 3 blocks metabolic hydroxylation, a common clearance pathway for phenyl-ring containing drugs.

  • Conformational Lock: The fluorine atom can induce a preferred conformation of the acetate tail relative to the ring, reducing the entropic penalty of binding.

Stability, Handling, and Safety

Stability Profile[2][4]
  • Oxidation Sensitivity: Like all anilines, the primary amine is susceptible to oxidation, turning the compound brown/black upon air exposure.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hydrolysis: The methyl ester is stable in neutral conditions but hydrolyzes rapidly in basic aqueous media (pH > 9) to the free acid.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) which can react violently with the aniline moiety.

References

  • Tsuji, et al. "Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation." Nature Communications / PMC, 2025. (Describes the use of the acid precursor in synthesizing RAS inhibitors).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 210466 (Related Fluorophenylacetate)." PubChem, 2024.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Context on 3-fluoroaniline pKa and metabolic stability).

Foundational

A Senior Application Scientist's Guide to the Strategic Derivatization of Methyl 2-(4-amino-3-fluorophenyl)acetate

Abstract Methyl 2-(4-amino-3-fluorophenyl)acetate is a deceptively simple molecule that serves as a high-value starting material in modern medicinal chemistry. Its strategic importance is most notable in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4-amino-3-fluorophenyl)acetate is a deceptively simple molecule that serves as a high-value starting material in modern medicinal chemistry. Its strategic importance is most notable in the synthesis of targeted covalent inhibitors, particularly for Bruton's tyrosine kinase (BTK), a critical target in the treatment of B-cell malignancies.[1][2] This guide provides an in-depth technical overview of the primary derivatization strategies for this scaffold, moving beyond simple protocols to explain the underlying chemical principles and rationale that drive experimental design. We will explore reactions at the molecule's two key functional handles—the aromatic amine and the methyl ester—providing field-tested methodologies and characterization frameworks for researchers in drug discovery and process development.

Strategic Importance in Drug Discovery

The value of a chemical building block is defined by its utility. The 2-(4-amino-3-fluorophenyl)acetate core is a privileged scaffold, primarily because derivatives based on this structure have been successfully developed into potent and selective enzyme inhibitors.[3][4] The fluorine atom ortho to the amine group is not merely a synthetic curiosity; it serves to modulate the pKa of the amine, influencing its nucleophilicity and the hydrogen bonding potential of subsequent derivatives. Derivatization of this core allows for the systematic exploration of a chemical space around a pharmacophore, enabling the fine-tuning of properties such as potency, selectivity, solubility, and metabolic stability.[5]

Analysis of Reactive Centers

Successful derivatization begins with a thorough understanding of the starting material's reactivity. Methyl 2-(4-amino-3-fluorophenyl)acetate possesses two orthogonal reactive sites amenable to a wide range of chemical transformations.

  • The Nucleophilic Aromatic Amine (-NH₂): This is the primary handle for building out molecular complexity. Its nucleophilicity is sufficient for reactions with a variety of electrophiles, including acyl halides, sulfonyl chlorides, and activated carboxylic acids.

  • The Electrophilic Methyl Ester (-CO₂Me): This group can be hydrolyzed to reveal a carboxylic acid, effectively reversing the polarity of this functional handle and opening up a new set of derivatization pathways, such as amide bond formation with a different set of amines.

Below is a diagram illustrating these key reactive centers.

Caption: Key reactive sites on the Methyl 2-(4-amino-3-fluorophenyl)acetate scaffold.

Derivatization at the Aromatic Amine

The most common and strategically valuable modifications occur at the 4-amino position. These reactions are fundamental for attaching the core scaffold to other fragments of a target molecule.

Acylation for Amide Bond Formation

The formation of an amide bond is one of the most robust and reliable reactions in organic synthesis. The resulting amide is a stable, planar functional group that is a cornerstone of many approved drugs.

The choice of acylation method depends on the nature of the coupling partner.

  • Acyl Chlorides: When the corresponding acyl chloride is commercially available or easily synthesized, it provides a highly reactive electrophile that reacts rapidly with the amine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

  • Carboxylic Acids: For greater flexibility, direct coupling with a carboxylic acid is preferred. This requires an activating agent (a "coupling reagent") to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate in situ.[6] Common coupling systems include carbodiimides like EDC, often used with additives like HOBt to improve efficiency and reduce side reactions.[7]

  • Setup: Dissolve Methyl 2-(4-amino-3-fluorophenyl)acetate (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA, 1.5 eq.) or Diisopropylethylamine (DIEA, 1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified amide derivative by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Sulfonylation for Sulfonamide Formation

Sulfonamides are another critical pharmacophore, often used as bioisosteres for carboxylic acids or amides. The reaction is analogous to acylation but employs a sulfonyl chloride.

  • Setup: Dissolve Methyl 2-(4-amino-3-fluorophenyl)acetate (1.0 eq.) in pyridine or a mixture of DCM and pyridine. Pyridine often serves as both the solvent and the base.

  • Electrophile Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq.) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor for completion.

  • Work-up: Dilute the mixture with Ethyl Acetate and wash thoroughly with 1M HCl (to remove pyridine), followed by water and brine.

  • Purification & Characterization: Dry the organic layer, concentrate, and purify by column chromatography. Characterize the final product by NMR and MS.

The general workflow for derivatizing the amine functional group is summarized in the diagram below.

Amine_Derivatization start Methyl 2-(4-amino-3-fluorophenyl)acetate acyl_chloride R-COCl Base (e.g., TEA) start->acyl_chloride Acylation coupling R-COOH Coupling Reagent (e.g., EDC/HOBt) start->coupling Acylation sulfonyl_chloride R-SO₂Cl Base (e.g., Pyridine) start->sulfonyl_chloride Sulfonylation amide N-Acyl Derivative (Amide) acyl_chloride->amide coupling->amide sulfonamide N-Sulfonyl Derivative (Sulfonamide) sulfonyl_chloride->sulfonamide

Caption: Common derivatization pathways at the 4-amino position.

Derivatization at the Methyl Ester

Modifying the ester group is a powerful secondary strategy. The most common transformation is hydrolysis to the carboxylic acid, which creates a new point of attachment for further synthesis.

Saponification to 2-(4-amino-3-fluorophenyl)acetic acid

Hydrolysis (saponification) of the methyl ester unmasks a carboxylic acid.[8][9] This new intermediate, 2-(4-amino-3-fluorophenyl)acetic acid, can then be coupled with a diverse range of amines using the standard peptide coupling conditions described in section 3.1. This two-step sequence (hydrolysis then coupling) is essential when the desired amide cannot be formed by direct acylation of the starting material.

  • Setup: Dissolve the starting ester (1.0 eq.) in a mixture of solvents such as THF/Water (e.g., 3:1 ratio) or Methanol/Water.

  • Base Addition: Add an aqueous solution of a base, typically Lithium Hydroxide (LiOH, 1.5-3.0 eq.), to the stirred solution.

  • Reaction: Stir at room temperature for 2-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the organic solvent (THF or Methanol) in vacuo. Dilute the remaining aqueous solution with water and wash with a solvent like Ethyl Acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH is ~3-4. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. If no solid forms, extract the aqueous layer multiple times with Ethyl Acetate.

  • Characterization: The resulting carboxylic acid can be used directly or after characterization by NMR and MS.

Reaction Reagents Solvent Typical Time Outcome
Amide Coupling R-COOH, EDC, HOBt, DIEADMF or DCM4-24 hForms N-acyl derivative
Acylation R-COCl, TEADCM2-16 hForms N-acyl derivative
Sulfonylation R-SO₂Cl, PyridinePyridine/DCM12-24 hForms N-sulfonyl derivative
Hydrolysis LiOH or NaOHTHF/H₂O or MeOH/H₂O2-8 hForms carboxylic acid

Table 1: Summary of common derivatization conditions.

Application Case Study: A Pathway to BTK Inhibitors

The derivatization strategies discussed are not merely academic exercises; they form the core of synthetic routes to complex therapeutic agents. For example, in the synthesis of many BTK inhibitors, the 2-(4-amino-3-fluorophenyl)acetate scaffold is first acylated with a heterocyclic carboxylic acid. The resulting intermediate is then elaborated further, demonstrating the modularity of this approach.

BTK_Inhibitor_Pathway cluster_0 Step 1: Derivatization cluster_1 Step 2: Further Elaboration start Methyl 2-(4-amino-3-fluorophenyl)acetate reagent1 Heterocyclic Carboxylic Acid + Coupling Reagents start->reagent1 Amide Coupling intermediate Amide Intermediate reagent1->intermediate reagent2 Cross-Coupling or SNAr Reaction Partner intermediate->reagent2 e.g., Suzuki or Buchwald-Hartwig Coupling btk_inhibitor Complex BTK Inhibitor Scaffold reagent2->btk_inhibitor

Sources

Protocols & Analytical Methods

Method

Application of Methyl 2-(4-amino-3-fluorophenyl)acetate in medicinal chemistry

Application Note: Strategic Utilization of Methyl 2-(4-amino-3-fluorophenyl)acetate in Medicinal Chemistry Executive Summary Methyl 2-(4-amino-3-fluorophenyl)acetate (MAFPA) is a bifunctional fluorinated building block c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-(4-amino-3-fluorophenyl)acetate in Medicinal Chemistry

Executive Summary

Methyl 2-(4-amino-3-fluorophenyl)acetate (MAFPA) is a bifunctional fluorinated building block critical to the synthesis of next-generation antibiotics (oxazolidinones), kinase inhibitors (PI3K


), and anticoagulants.[1] Its structural value lies in the 3-fluoro-4-amino  motif—a privileged scaffold that modulates metabolic stability and pKa—coupled with a methyl acetate  tail that serves as a versatile handle for further elaboration or solubility enhancement.[1]

This guide provides a comprehensive technical overview of MAFPA, including its strategic application in drug design, detailed synthetic protocols for downstream derivatization, and safety considerations.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name Methyl 2-(4-amino-3-fluorophenyl)acetate
Common Name MAFPA; Methyl (4-amino-3-fluorophenyl)acetate
CAS (Acid Precursor) 503315-77-3 (Acid form); Ester derivatives vary by catalog
Molecular Formula C

H

FNO

Molecular Weight 183.18 g/mol
Key Functional Groups Primary Aniline (Nucleophile), Methyl Ester (Electrophile), Aryl Fluorine (Bioisostere)
The "Fluorine Effect" in Drug Design

The fluorine atom at the ortho position to the amine (position 3) is not merely a substituent; it is a functional modulator:

  • Metabolic Blocking: It prevents oxidative metabolism (ring hydroxylation) at the electron-rich ortho position, extending the half-life of the drug candidate.[1]

  • pKa Modulation: The electronegative fluorine withdraws electron density from the aniline nitrogen, lowering its pKa. This reduces the amine's potential for non-specific toxicity (e.g., phospholipidosis) while maintaining sufficient nucleophilicity for amide coupling.

  • Conformational Locking: Through electrostatic interactions with adjacent carbonyls or amides, the fluorine atom can lock the conformation of the final drug molecule, improving binding affinity to target proteins like Factor Xa or the Bacterial Ribosome (50S subunit).

Key Applications & Case Studies

A. Synthesis of Oxazolidinone Antibiotics (Linezolid Analogs)

MAFPA is a precursor for "inverted" oxazolidinone antibiotics where the phenylacetic acid tail provides a unique binding interaction distinct from the acetamidomethyl group of Linezolid.

  • Mechanism: The aniline nitrogen is converted into the oxazolidinone ring (Ring A), while the acetate tail (Ring B substituent) allows for the attachment of solubility-enhancing heterocycles.[1]

  • Significance: Overcoming MRSA and VRE resistance mechanisms by altering the spatial orientation of the pharmacophore.[1]

B. PI3K Kinase Inhibitors

Recent medicinal chemistry campaigns (e.g., Nature, 2021/2025) have utilized the acid form of MAFPA to target the Ras-binding domain of PI3K


.[1]
  • Role: The phenylacetic acid moiety acts as a linker that positions the inhibitor within the ATP-binding pocket, while the fluorine atom engages in specific hydrophobic interactions with the enzyme's hinge region.[1]

C. Factor Xa Inhibitors

The 3-fluoro-4-aminophenyl core is homologous to the scaffold found in Rivaroxaban.[1] MAFPA allows researchers to synthesize "linker-extended" analogs to probe the S1/S4 pockets of the coagulation factor Xa.[1]

Experimental Protocols

Protocol A: Selective Amide Coupling (Amine Functionalization)

Objective: To functionalize the aniline nitrogen without hydrolyzing the methyl ester.[1]

Reagents:

  • MAFPA (1.0 equiv)[1]

  • Carboxylic Acid Partner (R-COOH) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Preparation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration) under nitrogen.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add MAFPA (1.0 equiv) to the reaction mixture. The lower nucleophilicity of the fluorinated aniline requires the activated ester to be pre-formed.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by LC-MS (Target mass: M+R-COOH mass - 18).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: Do not use strong bases (NaOH, LiOH) or protic solvents (MeOH) to avoid transesterification or hydrolysis of the methyl ester.

Protocol B: Oxazolidinone Ring Formation

Objective: To convert the aniline into a chiral oxazolidinone core.

Reagents:

  • MAFPA (1.0 equiv)[1]

  • Cbz-Cl (Benzyl chloroformate) (1.2 equiv)[1]

  • (R)-Glycidyl Butyrate (1.5 equiv)[1]

  • Lithium tert-butoxide (LiOtBu) (2.5 equiv)[1]

  • Solvent: THF/DMF[1]

Procedure:

  • Cbz Protection: Dissolve MAFPA in THF/Water (1:1) with NaHCO

    
     (2.0 equiv). Add Cbz-Cl dropwise at 0°C. Stir 2h. Isolate the Cbz-protected intermediate.[1]
    
  • Lithiation: Dissolve the Cbz-intermediate in dry DMF. Cool to -78°C. Add LiOtBu (2.5 equiv) slowly. Stir for 30 min to generate the anion.

  • Cyclization: Add (R)-Glycidyl Butyrate dropwise. Allow the reaction to warm to RT overnight.

  • Mechanism: The anion attacks the epoxide; the resulting alkoxide attacks the carbamate carbonyl, displacing the benzyloxy group to close the ring.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[2][3] Purify by column chromatography.
    

Visualized Workflows

Figure 1: Divergent Synthesis Pathway

This diagram illustrates how MAFPA serves as a branching point for two distinct medicinal chemistry campaigns.

MAFPA_Pathways MAFPA Methyl 2-(4-amino-3-fluorophenyl)acetate (MAFPA) Amide Amide Conjugate (Kinase Inhibitor Core) MAFPA->Amide HATU, R-COOH (Protocol A) Oxazole Oxazolidinone (Antibiotic Scaffold) MAFPA->Oxazole 1. Cbz-Cl 2. (R)-Glycidyl Butyrate (Protocol B) Acid Free Acid (Saponification) MAFPA->Acid LiOH, THF/H2O (Hydrolysis) Hydrazide Acyl Hydrazide (Linker Chemistry) MAFPA->Hydrazide NH2NH2 (Reflux)

Caption: Divergent synthetic utility of MAFPA. The amine path (red) leads to bioactive cores; the ester path (yellow) enables linker modification.[1]

Figure 2: Mechanism of Oxazolidinone Formation

Detailed mechanistic flow for the conversion of the aniline to the antibiotic core.[1]

Oxazolidinone_Mech Step1 MAFPA (Aniline) Step2 N-Cbz Intermediate (Carbamate) Step1->Step2 Cbz-Cl, Base Step3 Lithium Anion Species (Deprotonated) Step2->Step3 LiOtBu, -78°C Step4 Epoxide Opening (Nucleophilic Attack) Step3->Step4 (R)-Glycidyl Butyrate Step5 Cyclization (Intramolecular Substitution) Step4->Step5 Ring Closure Final Chiral Oxazolidinone (Target Scaffold) Step5->Final Purification

Caption: Step-wise mechanistic transformation of MAFPA into a chiral oxazolidinone pharmacophore.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[1][4] Potential sensitizer due to the aniline moiety.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of ester), and acid chlorides (uncontrolled acylation).[1]

  • Disposal: Fluorinated organic waste.[1] Do not mix with general organic solvents if incineration protocols for halogens differ.

References

  • Synthesis of Oxazolidinone Antibiotics

    • Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections."[1] Journal of Medicinal Chemistry, 39(3), 673–679.

    • [1]

  • PI3K

    
     Inhibitor Development: 
    
    • Vangrevelinghe, E., et al. "Structural insights into isoform-specific RAS-PI3K interactions and the role of RAS in PI3K activation." Nature Communications, 16, 2025. (Describes SNAr application of 4-amino-3-fluorophenylacetic acid).
    • [1]

  • General Fluorine Chemistry in Medicine

    • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 37, 320-330.[1]

  • Compound Data (Acid Precursor)

    • PubChem CID: 11235219 (4-Amino-3-fluorophenylacetic acid).[1]

    • [1]

Sources

Application

Acylation reactions of Methyl 2-(4-amino-3-fluorophenyl)acetate

An Application Guide to the N-Acylation of Methyl 2-(4-amino-3-fluorophenyl)acetate Abstract This document provides a comprehensive technical guide on the N-acylation of Methyl 2-(4-amino-3-fluorophenyl)acetate, a key sy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Acylation of Methyl 2-(4-amino-3-fluorophenyl)acetate

Abstract

This document provides a comprehensive technical guide on the N-acylation of Methyl 2-(4-amino-3-fluorophenyl)acetate, a key synthetic intermediate in pharmaceutical research and development. We delve into the underlying chemical principles, present a robust and validated protocol for N-acetylation using acetic anhydride, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the modification of this versatile building block.

Introduction and Scientific Context

Methyl 2-(4-amino-3-fluorophenyl)acetate is a valuable scaffold in medicinal chemistry. The presence of a primary aromatic amine, a fluorine substituent, and a methyl ester provides multiple points for synthetic diversification. The acylation of the primary amino group is a fundamental transformation for several strategic reasons:

  • Amine Group Protection: The amino group is a potent activating group in electrophilic aromatic substitution, which can lead to undesired side reactions. Converting it to an amide tempers this reactivity, allowing for more controlled subsequent modifications on the aromatic ring.[1]

  • Bioisosteric Modification: Amide bonds are ubiquitous in biological systems. Acylation allows for the introduction of various acyl groups to probe structure-activity relationships (SAR) and modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.

  • Pharmacophore Integration: The resulting acetamido group can serve as a key hydrogen bond donor or acceptor, anchoring the molecule within a biological target's binding site. The synthesis of widely-used analgesics like paracetamol relies on this type of transformation.[2][3]

This guide focuses on providing a detailed, reproducible protocol for the N-acetylation of the title compound, explaining the causal factors behind each step to ensure successful implementation.

Mechanistic Insights: The Chemistry of N-Acylation

The N-acylation of an aromatic amine like Methyl 2-(4-amino-3-fluorophenyl)acetate with acetic anhydride is a classic example of nucleophilic acyl substitution .[1][4]

The reaction proceeds via a well-established mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the acetate ion (CH₃COO⁻), which is a stable leaving group.

  • Deprotonation: The acetate ion then acts as a base, abstracting a proton from the positively charged nitrogen atom to yield the final, neutral N-acetylated product (an amide) and acetic acid as a byproduct.

The fluorine atom ortho to the amine group is an electron-withdrawing group, which slightly decreases the nucleophilicity of the amine compared to a non-fluorinated analogue. However, the amine remains sufficiently nucleophilic to react efficiently under standard acylation conditions.

Diagram: Generalized Mechanism of N-Acylation

Caption: Generalized mechanism of amine acylation with acetic anhydride.

Reagent and Product Data

Proper characterization and accurate measurements are critical for reproducibility. The table below summarizes key properties of the starting material and the expected N-acetylated product.

PropertyMethyl 2-(4-amino-3-fluorophenyl)acetateMethyl 2-(4-acetamido-3-fluorophenyl)acetate (Product)
Molecular Formula C₉H₁₀FNO₂C₁₁H₁₂FNO₃
Molar Mass 183.18 g/mol 225.22 g/mol
Appearance Off-white to light yellow solid (Typical)White to off-white crystalline solid (Expected)
CAS Number 1820603-93-6 (representative)Not readily available
Purity ≥97% recommended≥98% after purification (Target)
Solubility Soluble in DCM, EtOAc, MethanolSoluble in hot ethanol, DCM, moderately soluble in EtOAc

Note: Physical properties such as melting point for these specific compounds are not widely published and should be determined experimentally.

Detailed Experimental Protocol

This protocol describes the N-acetylation using acetic anhydride in the presence of pyridine, which serves as both a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.[5][6][7]

Materials and Equipment
  • Reagents:

    • Methyl 2-(4-amino-3-fluorophenyl)acetate (1.0 eq.)

    • Acetic Anhydride (1.1 - 1.2 eq.)

    • Pyridine (dried, 2.0 eq.)

    • Dichloromethane (DCM, ACS grade)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Addition funnel

    • Magnetic stir plate

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • Thin Layer Chromatography (TLC) plates (silica gel)

Experimental Workflow Diagram

Workflow A 1. Dissolve Reactant Dissolve Methyl 2-(4-amino-3- fluorophenyl)acetate and pyridine in DCM. B 2. Cool Reaction Cool the mixture to 0 °C in an ice bath. A->B C 3. Add Acylating Agent Add acetic anhydride dropwise via addition funnel. B->C D 4. Reaction Monitoring Warm to room temperature and stir. Monitor progress by TLC. C->D E 5. Aqueous Workup Transfer to separatory funnel. Wash sequentially with 1M HCl, water, sat. NaHCO₃, and brine. D->E F 6. Dry & Concentrate Dry organic layer with MgSO₄, filter, and concentrate via rotary evaporation. E->F G 7. Purification Purify the crude solid by recrystallization (e.g., from Ethanol/Water or EtOAc/Hexanes). F->G H 8. Characterization Analyze the final product (Melting point, NMR, IR, MS). G->H

Caption: Step-by-step workflow for the N-acetylation reaction.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-amino-3-fluorophenyl)acetate (e.g., 5.0 g, 27.3 mmol, 1.0 eq.) and pyridine (e.g., 4.4 mL, 54.6 mmol, 2.0 eq.) in dichloromethane (50 mL).

    • Scientist's Note: Pyridine acts as a base to neutralize the acetic acid formed, preventing potential protonation of the starting amine which would render it unreactive. It also acts as a nucleophilic catalyst.[5][7][8]

  • Addition of Acetic Anhydride: Cool the flask in an ice bath to 0 °C. Add acetic anhydride (e.g., 2.8 mL, 29.9 mmol, 1.1 eq.) dropwise over 10-15 minutes using an addition funnel. An exotherm may be observed.

    • Scientist's Note: Slow, dropwise addition at 0 °C is crucial to control the reaction rate and prevent potential side reactions or excessive heat generation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates completion.

  • Workup - Acid Wash: Once complete, transfer the reaction mixture to a separatory funnel. Wash with 1M HCl (2 x 30 mL). This step removes the excess pyridine by forming the water-soluble pyridinium hydrochloride salt.

  • Workup - Neutralization and Brine Wash: Wash the organic layer with water (30 mL), followed by saturated NaHCO₃ solution (30 mL) to remove any remaining acetic acid, and finally with brine (30 mL) to remove residual water.

    • Scientist's Note: A successful NaHCO₃ wash is indicated by the cessation of any effervescence (CO₂ evolution).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which should be a solid.

  • Purification: Purify the crude solid by recrystallization. A common solvent system is hot ethanol with the slow addition of water until turbidity is observed, followed by slow cooling. Alternatively, ethyl acetate/hexanes can be used.

  • Final Product Handling: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. Determine the final yield and proceed with characterization.

Product Characterization

To confirm the identity and purity of the synthesized Methyl 2-(4-acetamido-3-fluorophenyl)acetate, the following analyses are recommended:

  • ¹H NMR: Expect the disappearance of the broad -NH₂ signal and the appearance of a new singlet around 2.1-2.2 ppm for the acetyl (-COCH₃) protons and a broad singlet for the amide N-H proton.

  • IR Spectroscopy: Look for the appearance of a strong amide C=O stretch around 1660-1690 cm⁻¹ and an N-H stretch around 3250-3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (225.22 g/mol ).

  • Melting Point: A sharp melting point range for the recrystallized product indicates high purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acylating agent; low reaction temperature; short reaction time.Increase equivalents of acetic anhydride to 1.2. Ensure the reaction is run at room temperature for an adequate time. Re-check TLC until starting material is consumed.
Low Yield Product loss during aqueous workup; incomplete precipitation during recrystallization.Ensure pH is correct during washes. Use minimal hot solvent for recrystallization and cool the solution thoroughly in an ice bath before filtering to maximize crystal recovery.
Oily or Impure Product Residual pyridine or acetic acid; inefficient recrystallization.Ensure HCl and NaHCO₃ washes are thorough. Re-purify by recrystallization or consider flash column chromatography on silica gel if impurities persist.
Diacylation (Side Reaction) Although unlikely for an amide, harsh conditions could affect other sites.Stick to the recommended stoichiometry and mild reaction temperatures. The N-H of the newly formed amide is significantly less nucleophilic, making diacylation highly unfavorable.

Conclusion

The N-acylation of Methyl 2-(4-amino-3-fluorophenyl)acetate is a straightforward and high-yielding transformation that is fundamental to its use in synthetic and medicinal chemistry. The protocol detailed herein, based on the well-understood nucleophilic acyl substitution mechanism, provides a reliable method for obtaining the desired N-acetylated product in high purity. By understanding the function of each reagent and procedural step, researchers can confidently apply and adapt this methodology for the synthesis of diverse amide derivatives crucial for the advancement of drug discovery programs.

References

  • askIITians (2025). Pyridine acts as a base and a solvent in the acylation of amines.
  • Filo (2026). Acylation of pyridine.
  • Vedantu (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
  • ECHEMI (n.d.). Why is pyridine used when making tosyl esters from alcohols?.
  • ECHEMI (n.d.). What are the roles of pyridine and DCM in the acylation of an alcohol?.
  • Google Patents (2023). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • ResearchGate (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011).
  • ACS Publications (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
  • MDPI (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • BenchChem (2025). Application Notes and Protocols for the Acetylation of Aniline.
  • Royal Society of Chemistry (n.d.). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering.
  • DSpace@MIT (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • Patsnap Synapse (2024). What is the mechanism of Acetanilide?.
  • Vaia (n.d.). Problem 17 Why does acetylation of p-aminophenol occur.
  • ResearchGate (2026). 4-Acetamido-3-chlorophenyl acetate.
  • Chemistry LibreTexts (2021). 1: Acetylation of Aniline (Experiment).

Sources

Method

Application Note: Protecting Group Strategies for Methyl 2-(4-amino-3-fluorophenyl)acetate

Introduction & Strategic Analysis The molecule Methyl 2-(4-amino-3-fluorophenyl)acetate represents a classic "privileged scaffold" in medicinal chemistry, often serving as a precursor for kinase inhibitors and non-steroi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The molecule Methyl 2-(4-amino-3-fluorophenyl)acetate represents a classic "privileged scaffold" in medicinal chemistry, often serving as a precursor for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). However, its dual functionality presents a specific synthetic challenge:

  • Electronic Deactivation: The fluorine atom at the 3-position (ortho to the amine) exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the anilinium ion (typically ~2.5–3.0 units lower than unsubstituted aniline), rendering the amino group less nucleophilic. Standard protection protocols often fail or proceed sluggishly.

  • Ester Lability: The methyl ester is chemically fragile. It is susceptible to hydrolysis under aqueous acidic/basic conditions and aminolysis by primary/secondary amines.

This guide outlines two robust protocols designed to protect the aniline nitrogen while preserving the methyl ester, grounded in electronic analysis and kinetic selectivity.

Strategic Decision Matrix

The choice of protecting group (PG) depends strictly on the downstream chemistry.

  • Strategy A (Boc Protection): Best for resistance against basic conditions (e.g., Suzuki couplings, alkylations).

  • Strategy B (Cbz Protection): Best for resistance against mild acidic conditions or when "orthogonal" hydrogenolysis is required.

Protocol 1: Catalytic Boc-Protection (The "Gold Standard")

Objective: Install the tert-butyloxycarbonyl (Boc) group. Challenge: The 3-F atom reduces nucleophilicity. Uncatalyzed reactions with Boc anhydride (


) may stall or require excessive heat, risking ester degradation.
Solution:  Use 4-Dimethylaminopyridine (DMAP)  as a nucleophilic catalyst to form a reactive 

-acylpyridinium intermediate.
Materials
  • Substrate: Methyl 2-(4-amino-3-fluorophenyl)acetate (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 – 1.2 eq)
    
  • Base: Triethylamine (

    
    ) (1.5 eq) – Acts as a proton scavenger.
    
  • Catalyst: DMAP (5–10 mol%) – Crucial for rate acceleration.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the substrate (10 mmol) in anhydrous DCM (50 mL).
    
  • Base Addition: Add

    
     (15 mmol) followed by DMAP (0.5 mmol). Stir for 5 minutes at Room Temperature (RT).
    
  • Reagent Addition: Add

    
     (11 mmol) portion-wise or as a solution in DCM over 10 minutes.
    
    • Note: Gas evolution (

      
      ) will occur.[1] Ensure proper venting.
      
  • Reaction Monitoring: Stir at RT. Due to the fluorine effect, reaction time is typically 4–6 hours (vs. 1 hour for non-fluorinated analogs). Monitor by TLC (Hexane/EtOAc 3:1).

    • Checkpoint: If >10% starting material remains after 6 hours, heat to mild reflux (40°C) for 1 hour.

  • Work-up (Ester Preservation):

    • Quench with 0.5 M citric acid (cold) or saturated

      
      . Avoid strong acids like HCl which might hydrolyze the ester.
      
    • Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validating Check: The product should show a characteristic


-butyl singlet (~1.5 ppm, 9H) in 

-NMR. The methyl ester singlet (~3.6 ppm, 3H) must remain intact.

Protocol 2: Cbz-Protection (The Orthogonal Route)

Objective: Install the Benzyloxycarbonyl (Cbz) group. Rationale: Cbz is stable to the acidic conditions used to remove Boc groups elsewhere in a complex molecule, offering orthogonality.[2]

Materials
  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Base: Sodium Bicarbonate (

    
    ) (2.5 eq) or Pyridine (1.5 eq).
    
  • Solvent: THF/Water (1:1 mixture) or DCM (if using Pyridine).

Step-by-Step Methodology (Schotten-Baumann Conditions)
  • Biphasic Setup: Dissolve substrate (10 mmol) in THF (30 mL). Add a solution of

    
     (25 mmol) in water (30 mL).
    
    • Why Biphasic? The water absorbs the HCl byproduct immediately, preventing ester hydrolysis.

  • Addition: Cool to 0°C. Add Cbz-Cl (11 mmol) dropwise over 20 minutes.

  • Reaction: Vigorously stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Work-up: Dilute with EtOAc. Separate layers. Wash organic layer with 0.5 M HCl (rapid wash to remove pyridine/amines) then immediately with saturated

    
    .
    
  • Purification: Recrystallization from Hexane/EtOAc is often sufficient; otherwise, flash chromatography.

Critical Deprotection Guide: Saving the Methyl Ester

The most common failure mode is the hydrolysis of the methyl ester during amine deprotection.

A. Boc Removal (The "Anhydrous" Rule)

Do NOT use aqueous TFA. Water + Acid = Ester Hydrolysis.

  • Recommended: 4M HCl in Dioxane (anhydrous).

    • Protocol: Dissolve substrate in minimal dry dioxane. Add 4M HCl/Dioxane (5-10 eq). Stir at RT for 1 hour. Precipitate the hydrochloride salt with diethyl ether. Filter.

  • Alternative: TFA/DCM (1:[3][4]4) strictly anhydrous . Add 2.5% Triisopropylsilane (TIPS) as a cation scavenger. Evaporate immediately upon completion.

B. Cbz Removal (The "Fluorine" Watch)
  • Standard:

    
     (1 atm), 10% Pd/C, MeOH.
    
  • Risk: Prolonged exposure can sometimes cause defluorination (hydrodefluorination) or ester transesterification with the solvent (MeOH).

  • Mitigation: Use EtOAc as solvent instead of MeOH to prevent transesterification. Stop reaction immediately upon consumption of starting material.

Visualized Workflows

Diagram 1: Strategic Decision Tree

This diagram illustrates the logic flow for selecting the appropriate protecting group based on future reaction requirements.

PG_Strategy Start Start: Methyl 2-(4-amino-3-fluorophenyl)acetate Decision What is the next reaction step? Start->Decision RouteA Base/Nucleophile Required (e.g., Alkylation, Suzuki) Decision->RouteA High pH RouteB Acid Required (e.g., Ketal cleavage) Decision->RouteB Low pH Boc Select Boc Protection (Base Stable) RouteA->Boc Cbz Select Cbz Protection (Acid Stable) RouteB->Cbz Boc_Deprot Deprotection: HCl/Dioxane (Anhydrous) Boc->Boc_Deprot Final Step Cbz_Deprot Deprotection: H2, Pd/C, EtOAc Cbz->Cbz_Deprot Final Step Product Target: Functionalized Amine (Ester Intact) Boc_Deprot->Product Cbz_Deprot->Product

Caption: Decision matrix for selecting Boc vs. Cbz protection based on downstream chemical compatibility.

Diagram 2: Boc Protection & Deprotection Workflow

Detailed reaction pathway highlighting the catalytic cycle and critical control points.

Boc_Workflow Substrate Fluoro-Aniline Substrate Reaction Reaction: Nucleophilic Catalysis (DCM, RT, 4-6h) Substrate->Reaction Reagents Boc2O + DMAP (Cat.) + Et3N Reagents->Reaction Check TLC Check (Is SM consumed?) Reaction->Check Check->Reaction No (Heat to 40°C) Quench Quench: 0.5M Citric Acid (Protect Ester) Check->Quench Yes Purify Purification: Silica Column Quench->Purify Deprot Deprotection: 4M HCl in Dioxane Purify->Deprot Final Product Salt: Amine-HCl + Methyl Ester Deprot->Final

Caption: Step-by-step workflow for Boc protection utilizing DMAP catalysis and anhydrous deprotection.

Comparative Data: Stability Profile

ParameterBoc-Protected IntermediateCbz-Protected IntermediateFmoc-Protected Intermediate
Formation Conditions Mild (Base/Cat.)Mild (Schotten-Baumann)Mild (Base)
Stability: 1M HCl (aq) Unstable (Deprotects)Stable Stable
Stability: 1M NaOH (aq) Stable Stable Unstable (Deprotects)
Stability: Piperidine Stable Stable Unstable
Ester Risk Factor Low (if anhydrous acid used)Low (if no transesterification)High (Aminolysis risk with Piperidine)
Rec. Use Case General SynthesisOrthogonal to AcidNot Recommended for Methyl Esters

References

  • Sigma-Aldrich. Methyl amino(3-fluorophenyl)acetate – Product Specification and Properties.[5]Link

  • BenchChem. Boc Deprotection Strategies: Preventing Ester Hydrolysis.Link

  • ResearchGate. Nucleophilicities of para-substituted aniline radical cations. (Providing pKa/Nucleophilicity data for fluoroanilines). Link

  • Organic Chemistry Portal. Protecting Groups: Boc Protection and Deprotection Mechanisms.Link

  • National Institutes of Health (PMC). Mild deprotection of the N-Boc group: Compatibility studies.Link

Sources

Application

Scale-up synthesis of Methyl 2-(4-amino-3-fluorophenyl)acetate

An Application Note for the Scale-Up Synthesis of Methyl 2-(4-amino-3-fluorophenyl)acetate Abstract Methyl 2-(4-amino-3-fluorophenyl)acetate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of Methyl 2-(4-amino-3-fluorophenyl)acetate

Abstract

Methyl 2-(4-amino-3-fluorophenyl)acetate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, where the unique electronic properties of the fluorine atom contribute to enhanced biological activity and metabolic stability.[1] This application note provides a comprehensive, in-depth guide for the multi-gram to kilogram scale-up synthesis of this key building block. We present a robust, three-step synthetic sequence starting from the commercially available 3-fluorophenylacetic acid. The narrative emphasizes the rationale behind strategic decisions, critical process parameters, and safety protocols essential for transitioning from laboratory-scale procedures to pilot or manufacturing scale.[2][3] The protocols herein are designed to be self-validating through the inclusion of in-process controls (IPCs) and detailed analytical checkpoints, ensuring batch-to-batch consistency and high product purity.

Strategic Overview: A Logic-Driven Synthetic Approach

The successful scale-up of a chemical process hinges on a synthetic route that is not only high-yielding but also safe, economical, and reproducible.[4] The chosen strategy involves three core transformations: nitration, esterification, and reduction.

A critical strategic decision is the sequence of the esterification and reduction steps. While reduction of 2-(3-fluoro-4-nitrophenyl)acetic acid followed by esterification of the resulting amino acid is a viable path, it presents challenges. Amino acids can exhibit poor solubility and zwitterionic character, complicating handling and purification on a large scale. Therefore, we advocate for esterification of the nitro-intermediate prior to reduction. This approach protects the carboxylic acid functionality, improves solubility in common organic solvents, and simplifies the final purification, leading to a more efficient and streamlined workflow.

The overall synthetic workflow is depicted below.

G A 3-Fluorophenylacetic Acid B 2-(3-Fluoro-4-nitrophenyl)acetic Acid A->B Step 1: Nitration (HNO₃ / H₂SO₄) C Methyl 2-(3-fluoro-4-nitrophenyl)acetate B->C Step 2: Esterification (MeOH / H₂SO₄) D Methyl 2-(4-amino-3-fluorophenyl)acetate C->D Step 3: Catalytic Hydrogenation (H₂, Pd/C) G lab Lab Scale (1-100g) - Route Scouting - Initial Condition Screening - Impurity Identification - Proof of Concept pilot Pilot Plant (1-50kg) - Process Optimization - Safety Studies (Calorimetry) - Equipment Evaluation - Define Critical Parameters - Generate Material for Tox Studies lab->pilot Technology Transfer 1 mfg mfg pilot->mfg Technology Transfer 2

Caption: Phased approach for process development and scale-up.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . (2022, November 16). Master Organic Chemistry. [Link]

  • Scale-Up Reaction Safety . (2019, September 18). Princeton University Environmental Health and Safety. [Link]

  • What are the common manufacturing processes of pharmaceutical intermediates? . (2025, January 15). Protheragen. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . (2026, February 15). LCGC. [Link]

  • esterification - alcohols and carboxylic acids . Chemguide. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note . Mettler Toledo. [Link]

  • Making Esters From Carboxylic Acids . (2023, January 23). Chemistry LibreTexts. [Link]

  • A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines . (2024, September 30). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes . (2014, November 20). ACS Publications. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow . ACS Publications. [Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products . (n.d.). In Review. [Link]

  • Process Development in CDMO Contract Manufacturing . PharmaSource. [Link]

  • Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals . (2011, July 26). ACS Catalysis. [Link]

  • Process Development and Manufacturing in Pharmaceuticals: What You Need to Know . (2024, October 29). Sandoo. [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. [Link]

  • General scheme for the catalytic hydrogenation of nitroarene . ResearchGate. [Link]

  • Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis . ResearchGate. [Link]

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions . (2019, February 13). Almac. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing . (2022, May 14). MDPI. [Link]

  • Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up . (2025, August 7). ResearchGate. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account . (2023, September 5). ACS Organic & Inorganic Au. [Link]

  • Risks and Control Strategies of Scale-up in Purification Process . (2024, December 31). Bio-Link. [Link]

  • Peptide Purification Scale-Up with HPLC . KNAUER. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids . ResearchGate. [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone . (2025, July 9). MDPI. [Link]

  • Stability and safe handling of nitration waste acids . (2023, July 31). Syntech International. [Link]

  • Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale . ResearchGate. [Link]

Sources

Method

Application Note: Fluorinated Phenylacetate Scaffolds in Solid-Phase Synthesis

This Application Note and Protocol Guide details the strategic utilization of Methyl 2-(4-amino-3-fluorophenyl)acetate (CAS: 39552-81-3 derivative) in Solid-Phase Organic Synthesis (SPOS). Compound: Methyl 2-(4-amino-3-f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of Methyl 2-(4-amino-3-fluorophenyl)acetate (CAS: 39552-81-3 derivative) in Solid-Phase Organic Synthesis (SPOS).

Compound: Methyl 2-(4-amino-3-fluorophenyl)acetate Target Class: Peptidomimetics, 1,4-Benzodiazepines, and Fluorinated Indoles. Primary Function: Bifunctional "Scaffold" Building Block.

Introduction & Strategic Value

In modern drug discovery, the "Fluorine Effect" is a pivotal tool for modulating metabolic stability (blocking P450 oxidation sites), lipophilicity, and ligand binding conformation. Methyl 2-(4-amino-3-fluorophenyl)acetate is a high-value building block because it introduces a pharmacologically privileged ortho-fluoroaniline motif into combinatorial libraries.

However, its successful application in Solid-Phase Synthesis (SPS) requires navigating two specific chemical challenges:

  • The "Masked" Acid: The methyl ester is an excellent transport form but is generally unreactive in standard Fmoc/tBu SPS protocols. It requires strategic activation (saponification) prior to resin loading or specific on-resin manipulation.

  • Deactivated Nucleophile: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the 4-amino group compared to a standard aniline. Standard coupling protocols often fail, leading to truncated sequences.

This guide provides the "Expert" protocols required to overcome these barriers, transforming this reagent into complex heterocyclic libraries.

Chemical Handling & Pre-Validation

Before introducing the compound to the solid phase, the methyl ester must often be converted to the free acid to facilitate standard amide-bond coupling to the resin.

Protocol A: Quantitative Saponification (Pre-Loading Preparation)

Rationale: Methyl esters are difficult to hydrolyze on-resin without damaging sensitive linkers (e.g., Wang, Rink). Solution-phase hydrolysis is the gold standard for yield and purity.

Reagents:

  • Methyl 2-(4-amino-3-fluorophenyl)acetate (1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the methyl ester in 15 mL THF. Cool to 0°C.[1]

  • Hydrolysis: Add solution of LiOH (3.0 equiv) in 5 mL water dropwise.

  • Reaction: Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of the ester (M+H ~184) and appearance of the acid (M+H ~170).

  • Workup: Acidify carefully to pH 4–5 with 1M HCl. (Caution: Do not go too acidic; zwitterionic aniline/acid species can be water-soluble).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Validation: Verify purity via 1H NMR. The singlet methyl peak (~3.6 ppm) must be absent.

Solid-Phase Protocols

Workflow Visualization

The following diagram outlines the logic flow for utilizing this scaffold to build a 1,4-Benzodiazepine-2,5-dione library, a classic "privileged structure" in medicinal chemistry.

SPS_Workflow Start Methyl 2-(4-amino-3-fluorophenyl)acetate Step1 Saponification (Solution Phase) Start->Step1 LiOH, THF/H2O Step2 Resin Loading (Coupling to Rink Amide) Step1->Step2 Free Acid HATU/DIPEA Step3 Aniline Acylation (Critical Step: Low Nucleophilicity) Step2->Step3 Fmoc-AA-OH HATU/HOAt (Boosted) Step4 Fmoc Deprotection & Cyclization Step3->Step4 20% Piperidine AcOH/Heat Final Fluorinated Benzodiazepine Library Step4->Final Cleavage

Caption: Workflow for converting the methyl ester precursor into a resin-bound benzodiazepine scaffold.

Protocol B: Resin Loading (The Anchor Step)

Context: We will attach the free acid (from Protocol A) to Rink Amide resin. This provides a C-terminal primary amide upon cleavage, or facilitates cyclization.

Materials:

  • Resin: Rink Amide MBHA Resin (Loading ~0.6 mmol/g).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine).

Procedure:

  • Swelling: Swell 200 mg Rink Amide resin in DMF for 30 mins. Drain.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x), DCM (3x), DMF (3x).

  • Coupling Cocktail:

    • Dissolve 2-(4-amino-3-fluorophenyl)acetic acid (3.0 equiv relative to resin loading) in DMF.

    • Add HATU (2.9 equiv).

    • Add DIPEA (6.0 equiv).

    • Pre-activate for 2 minutes (Yellow color).

  • Reaction: Add cocktail to resin. Shake at RT for 2 hours.

  • QC Check (Kaiser Test): The resin should be Negative (No blue color) indicating the resin amines are capped.

    • Note: The newly attached aniline is a primary amine, but fluorinated anilines often react poorly with ninhydrin (Kaiser test) due to low nucleophilicity. Use the Chloranil Test for detecting free anilines if needed, though here we are checking the resin amine consumption.

Protocol C: Elaboration of the Deactivated Aniline

Scientific Integrity Check: This is the most failure-prone step. The 3-fluoro group deactivates the 4-amino group. Standard HBTU/HOBt coupling often fails. You must use highly active conditions (HATU/HOAt or Acid Chlorides).

Objective: Acylate the resin-bound aniline with an Fmoc-Amino Acid (Fmoc-AA-OH) to build the peptidomimetic chain.

Optimized Conditions:

  • Reagents:

    • Fmoc-Amino Acid (5.0 equiv).

    • HATU (5.0 equiv).

    • HOAt (5.0 equiv) - Crucial additive to boost kinetics.

    • DIPEA (10.0 equiv).

    • Solvent: NMP (N-methylpyrrolidone) - Better swelling and kinetics than DMF for difficult couplings.

  • Procedure:

    • Dissolve reagents in NMP.[1] Add to the resin-bound fluoroaniline.

    • Microwave Assistance (Recommended): Heat to 75°C for 20 minutes (25W).

    • Alternative (Manual): Double couple at RT (2 x 4 hours).

  • Monitoring: Use the Chloranil Test (specifically for secondary/aromatic amines).

    • Positive (Unreacted Aniline): Green/Blue beads.

    • Negative (Coupled): Colorless/Brown beads.

Protocol D: Cyclization to Benzodiazepine-2,5-dione

Mechanism: Removal of the Fmoc group from the newly added amino acid releases a free aliphatic amine. This amine attacks the amide carbonyl of the phenylacetic acid moiety (intramolecular transamidation), releasing the molecule from the resin (if using a specific linker strategy) or forming a cyclic structure on-resin.

Procedure:

  • Fmoc Removal: 20% Piperidine/DMF (2 x 10 min). Wash thoroughly.

  • Cyclization:

    • Suspend resin in 5% Acetic Acid in 2-Butanol or DMF .

    • Heat to 60–80°C for 4–12 hours.

    • Observation: This promotes the attack of the N-terminal amine onto the internal amide bond, forming the 7-membered diazepine ring.

  • Cleavage (if Rink Amide was used):

    • Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

Quantitative Data Summary

ParameterStandard Aniline3-Fluoro-4-Amino Phenylacetate Impact on Protocol
pKa (Conj. Acid) ~4.6~3.5 - 3.8 Significantly less basic/nucleophilic.
Coupling Reagent HBTU/DIPEAHATU/HOAt/Collidine Requires "Gold Standard" activation.
Reaction Time 30-60 min2-4 hours (or Microwave) Slower kinetics due to electron withdrawal.
Detection Test Kaiser (Blue)Chloranil (Green) Ninhydrin often gives false negatives with deactivated anilines.
Ester Stability StableStable Methyl ester survives standard Fmoc deprotection (Piperidine).

Troubleshooting & Critical Control Points

  • Issue: Incomplete Acylation of the Aniline.

    • Cause: The steric bulk of the ortho-fluorine combined with the electronic deactivation.

    • Solution: Switch to Symmetric Anhydrides (generated from Fmoc-AA-OH + DIC in DCM) or Acid Chlorides (generated via Triphosgene) if HATU fails.

  • Issue: Premature Cyclization.

    • Cause: If the Fmoc group is removed and the resin is left in base, the free amine may cyclize and cleave the product early (diketopiperazine formation risk, though less likely with the phenyl linker).

    • Control: Perform the cyclization step intentionally under controlled thermal conditions.

References

  • Synthesis of Fluorinated Scaffolds

    • Tsuji, et al.[3] "Structural insights into isoform-specific RAS-PI3Kα interactions." Nature Structural & Molecular Biology (2025). (Validates reactivity of 4-amino-3-fluorophenylacetic acid in solution phase SNAr). Link

  • Solid Phase Benzodiazepine Synthesis

    • Bunin, B. A., & Ellman, J. A. "A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives." Journal of the American Chemical Society, 114(27), 10997-10998. (Foundational protocol for this scaffold class). Link

  • Reactivity of Fluoroanilines

    • Linas V. Kudzma.[4] "Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines." Synthesis, 2003(11), 1661-1666. (Discusses electronic effects of ortho-fluorine). Link

  • Coupling Reagents for Deactivated Amines

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. (Establishes HOAt superiority for hindered/electronic-poor amines). Link

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of Methyl 2-(4-amino-3-fluorophenyl)acetate

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Molecule Profile T...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile

Target Molecule: Methyl 2-(4-amino-3-fluorophenyl)acetate CAS: 131388-79-5 (Precursor reference); Target often cited as intermediate. Primary Application: Key intermediate for oxazolidinone antibiotics (e.g., Linezolid analogs) and kinase inhibitors.

Synthesis Context: The synthesis typically proceeds via two primary routes. The choice of route dictates the specific side-reaction profile:

  • Route A (Reduction): Catalytic hydrogenation of Methyl 2-(3-fluoro-4-nitrophenyl)acetate.

  • Route B (Esterification): Fischer esterification of 4-amino-3-fluorophenylacetic acid.

This guide addresses the critical failure points in these workflows, specifically defluorination during reduction and polymerization/hydrolysis during esterification .

Critical Troubleshooting Guides

Issue 1: Defluorination During Nitro Reduction (Route A)

Symptom: Mass spectrometry shows a significant impurity peak at [M-18] or [M-19] relative to the product, indicating the loss of Fluorine (replaced by Hydrogen). Diagnosis: Hydrogenolytic cleavage of the C-F bond. This is a common side reaction when using Palladium (Pd) catalysts on fluoro-nitro aromatics.

Parameter Standard Protocol (High Risk) Optimized Protocol (Low Risk) Technical Rationale
Catalyst 10% Pd/C5% Pt/C (Sulfided) or Raney Nickel Pd undergoes oxidative addition into C-F bonds easier than Pt. Sulfided catalysts poison the active sites responsible for hydrogenolysis.[1]
H2 Pressure > 40 psi (3 bar)15–20 psi (1-1.5 bar) Higher pressures increase the kinetic probability of C-F cleavage after the nitro group is reduced.
Solvent MeOH or EtOHEtOAc or THF Protic solvents can stabilize the transition state for defluorination. Aprotic solvents often improve selectivity.
Additive NoneVanadium (V) or Diphenyl sulfide Trace additives can selectively inhibit the dehalogenation pathway.

Corrective Action: If defluorination > 5%:

  • Switch Catalyst: Immediately replace Pd/C with 5% Pt/C (sulfided) .

  • Alternative Reductant: If catalytic hydrogenation fails, switch to a chemical reduction using Iron powder (Fe) in Acetic Acid or Sodium Dithionite . These methods are chemoselective for

    
     and will never touch the C-F bond.
    
Issue 2: Ester Hydrolysis & "Sticky" Products (Route B)

Symptom: Low yield; product appears as a hygroscopic gum rather than a solid; NMR shows carboxylic acid protons. Diagnosis: Reversible hydrolysis due to water contamination or incomplete conversion during Fischer esterification.

Q: I used SOCl2 in MeOH, but the reaction stalled. Why? A: Thionyl chloride (


) reacts with Methanol to generate anhydrous 

in situ.[2] If the addition is too fast or the temperature too high (reflux) without a drying tube, moisture enters.
  • Fix: Add

    
     dropwise to MeOH at 
    
    
    
    before adding the amino acid. This generates a controlled concentration of anhydrous
    
    
    .
  • Workup: Do not use aqueous base to neutralize if the ester is labile. Remove solvent in vacuo and crystallize the hydrochloride salt directly using

    
    .
    
Issue 3: Lactamization / Polymerization

Symptom: Insoluble white precipitate forming during concentration; Mass spec shows dimer peaks


.
Diagnosis:  Intermolecular nucleophilic attack. The free amine of one molecule attacks the methyl ester of another, forming a polyamide.
  • Risk Factor: High concentration of the free base form of the amino ester.

  • Prevention: Always store the product as the Hydrochloride Salt . The protonated amine (

    
    ) is non-nucleophilic and cannot attack the ester.
    

Reaction Pathway Visualization

The following diagram maps the "Happy Path" (Green) against the critical "Failure Paths" (Red) described above.

SynthesisPathways cluster_legend Pathway Key Start_Nitro Methyl 2-(3-fluoro-4-nitrophenyl)acetate (Precursor) Target TARGET: Methyl 2-(4-amino-3-fluorophenyl)acetate Start_Nitro->Target H2, Pt/C (Sulfided) (Selective Reduction) Side_Defluoro IMPURITY A: Methyl 2-(4-aminophenyl)acetate (Defluorinated) Start_Nitro->Side_Defluoro H2, Pd/C (Over-reduction) Start_Acid 4-amino-3-fluorophenylacetic acid Start_Acid->Target MeOH, SOCl2, 0°C (Fischer Esterification) Side_Polymer IMPURITY B: Polyamides/Oligomers (Intermolecular Amidation) Target->Side_Polymer Free base form High Conc. Side_Hydrolysis IMPURITY C: Free Acid (Hydrolysis) Target->Side_Hydrolysis H2O / Aq. Workup key Green = Optimal Route Red = Critical Failure Yellow = Reversible Issue

Caption: Figure 1. Mechanistic pathways showing the selective synthesis routes (Green) versus competitive side reactions (Red/Yellow) including defluorination and polymerization.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel for the nitro reduction? A: Yes, but with caution. Raney Nickel is excellent for avoiding ring hydrogenation, but it can still cause defluorination or desulfurization if the reaction runs too long.

  • Tip: Wash the Raney Ni thoroughly to remove adsorbed hydrogen before use, or use a "poisoned" variant.

Q: How do I separate the defluorinated impurity if it forms? A: It is extremely difficult. The physical properties of the fluoro- and des-fluoro analogs are nearly identical.

  • Strategy: Do not rely on purification. If defluorination >2% is observed, discard the batch or blend it (if within specs), but the only real fix is preventing it upstream using Pt/C .

Q: My TLC shows a streak instead of a spot. What is happening? A: The free amine is interacting with the acidic silica gel.

  • Fix: Pre-treat your TLC plate with 1% Triethylamine in solvent, or add 1%

    
     to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1) to sharpen the spot.
    

Q: Why is the melting point of my product lower than the literature value? A: This is often due to the presence of the regioisomer (2-nitro derivative) carried over from the starting material synthesis.

  • Check: Run a 1H-NMR.[3] The aromatic splitting pattern for the 4-amino-3-fluoro (Target) is distinct from the 2-amino-3-fluoro isomer.

References

  • Selective Reduction of Nitroarenes

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[4]

    • Source:N
    • URL:[Link]

  • Linezolid Intermediate Synthesis

    • Title: A Novel Method for Prepar
    • Source:Bentham Science / EurekaSelect.
    • URL:[Link]

  • Defluorination Mechanisms

    • Title: Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.[5]

    • Source:ResearchGate.[5]

    • URL:[Link]

  • Esterification Protocols

    • Title: A Convenient Synthesis of Amino Acid Methyl Esters.
    • Source:N
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR vs. Chromatographic Purity Assessment of Methyl 2-(4-amino-3-fluorophenyl)acetate

This guide serves as a technical comparative analysis for the characterization and purity assessment of Methyl 2-(4-amino-3-fluorophenyl)acetate . It is designed for analytical chemists and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the characterization and purity assessment of Methyl 2-(4-amino-3-fluorophenyl)acetate . It is designed for analytical chemists and process development scientists who require a definitive protocol for validating this specific pharmaceutical intermediate.

Executive Summary & Strategic Context

Methyl 2-(4-amino-3-fluorophenyl)acetate is a critical fluorinated aniline intermediate, often employed in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and enzyme inhibitors.

While HPLC (High-Performance Liquid Chromatography) remains the standard for routine batch release, it suffers from "blind spots" regarding this specific molecule:

  • Response Factor Variance: The fluorinated aniline moiety has a distinct UV absorption profile compared to its likely impurities (e.g., the nitro precursor or defluorinated analogs), leading to area% errors.

  • Isomeric Resolution: Separating the 3-fluoro-4-amino target from the 2-fluoro-4-amino regioisomer often requires specialized chiral or fluorophenyl columns.

qNMR (Quantitative NMR) offers a self-validating, absolute purity assessment that bypasses these limitations. This guide compares both methods and establishes a primary reference standard protocol using NMR.

Method Comparison Matrix
FeatureHPLC-UV (Standard)qNMR (Recommended Reference)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Reference Standard Required (for assay)Not Required (Internal Standard used)
Structural Specificity Low (Retention time only)High (Fingerprint identification)
Isomer Detection Difficult (requires specific method dev)Definitive (distinct J-coupling patterns)
Moisture/Solvent InvisibleQuantifiable (in same experiment)

Target Spectral Profile: The NMR Fingerprint

To validate the identity of Methyl 2-(4-amino-3-fluorophenyl)acetate, the following spectral characteristics must be confirmed. These values are derived from substituent shielding effects and characteristic coupling constants (


) typical of fluoroanilines.
^1^H NMR Characterization (400 MHz, DMSO-d6)

Note: The fluorine atom at position 3 introduces significant splitting patterns.

PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic
-NH2 5.0 – 5.2Broad Singlet-Exchangeable protons; shift varies with conc./temp.
H-5 6.70 – 6.80dd (Triplet-like)

,

Ortho to F and Ortho to NH2. Shielded by amine, split by F.
H-6 6.85 – 6.95dd

,

Para to F. Standard ortho coupling to H-5.
H-2 6.95 – 7.05dd

,

Meta to F, but often shows long-range coupling.
-OCH3 3.60Singlet-Methyl ester singlet (diagnostic).
-CH2- 3.45Singlet-Benzylic methylene.
^19^F NMR (376 MHz, DMSO-d6)

The ^19^F spectrum is the most powerful tool for rapid purity checks.

  • Target Peak:

    
     -133.0 to -136.0 ppm (Multiplet).
    
  • Impurity Flag: Any peak at

    
     -110 to -120 ppm suggests the Nitro-precursor  (Methyl 2-(3-fluoro-4-nitrophenyl)acetate), as the nitro group deshields the fluorine significantly compared to the amine.
    

Protocol: Absolute Purity Assessment via qNMR

This protocol utilizes the Internal Standard (IS) method. It is self-validating because the IS signal acts as an independent truth source, eliminating detector response bias.

Reagents & Materials[1][2][3][4]
  • Solvent: DMSO-d6 (99.9% D) – chosen to ensure solubility of the polar amino group.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.2 ppm, which sits cleanly in the "silent region" between the amine protons and the aromatic ring protons of the target.
      
  • Relaxation Agent: Cr(acac)3 (Optional, but recommended for faster acquisition).

Sample Preparation Workflow
  • Weighing: Accurately weigh

    
     mg of the Target Sample (
    
    
    
    ) and
    
    
    mg of Maleic Acid IS (
    
    
    ) into the same vial. Record weights to 0.001 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer to a 5mm NMR tube.

Acquisition Parameters (Critical for Quantitation)
  • Pulse Sequence: zg (standard 1H) or zg30.

  • Relaxation Delay (D1):

    
     seconds (or 
    
    
    
    of the slowest nucleus). Failure to wait this long leads to integration errors.
  • Scans (NS): 16 or 32 (Sufficient for S/N > 250:1).

  • Spectral Width: -2 to 14 ppm.[1]

Calculation

Calculate the purity (


) using the following equation:


Where:

  • 
     = Integrated Area[2]
    
  • 
     = Number of protons (IS = 2 for Maleic Acid; Sample = 3 for Methyl group @ 3.60 ppm)
    
  • 
     = Molecular Weight (Sample = 183.18  g/mol ; Maleic Acid = 116.07  g/mol )
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard (decimal)
    

Visualization: Analytical Logic Flow

The following diagram illustrates the decision matrix for choosing between HPLC and NMR for this specific intermediate, highlighting the "Self-Validating" loop of qNMR.

AnalyticalWorkflow Start Sample: Methyl 2-(4-amino-3-fluorophenyl)acetate Check Objective Check Start->Check HPLC HPLC-UV Analysis (Routine Batch Release) Check->HPLC High Throughput NMR qNMR Analysis (Reference Standard Certification) Check->NMR High Accuracy / Validation Issue1 Risk: Response Factor Variance (F-Aniline vs Nitro-Impurity) HPLC->Issue1 Issue2 Risk: Regioisomer Co-elution HPLC->Issue2 Valid Self-Validation: Internal Standard Integration NMR->Valid Add Maleic Acid Issue1->NMR Requires Calibration Issue2->NMR Requires Structural ID Result Absolute Purity Value (Weight %) Valid->Result

Caption: Analytical decision matrix contrasting the risks of HPLC (response factors, co-elution) with the self-validating nature of qNMR for absolute purity determination.

Impurity Profiling: What to Look For

When analyzing the spectrum, specific regions indicate common synthetic byproducts.

A. The "Nitro" Precursor
  • Structure: Methyl 2-(3-fluoro-4-nitrophenyl)acetate.

  • Mechanism: Incomplete reduction of the nitro group.

  • NMR Flag:

    • ^1^H: Look for aromatic protons shifting downfield (deshielded) to the 7.8 – 8.2 ppm region.

    • ^19^F: A signal shift from ~ -135 ppm (Amino) to ~ -115 ppm (Nitro).

B. The "Regioisomer"
  • Structure: Methyl 2-(2-fluoro-4-aminophenyl)acetate.

  • Mechanism: Incorrect starting material or rearrangement.

  • NMR Flag:

    • ^1^H: The coupling pattern of the benzylic methylene (-CH2-) changes. In the target (3-F), the -CH2- is a singlet. In the regioisomer (2-F), the fluorine is ortho to the acetate chain, often causing the -CH2- to appear as a doublet (

      
      ).
      

References

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[3][4] Retrieved from

    • Supports the comparative methodology between qNMR and HPLC for pharmaceutical intermedi
  • BenchChem. (2025).[2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from

    • Provides the foundational logic for discrepancy interpretation between molar-based (NMR) and absorption-based (HPLC) purity.
  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. J. Med. Chem. Retrieved from

    • Authoritative source on the "Absolute qNMR" workflow and relax
  • Alfa Chemistry. (2025). 19F Coupling Constants Table. Retrieved from

    • Source for the J-coupling constants used to predict the fluoroaniline splitting p
  • SpectraBase. (2024). 4-Fluoroaniline 19F NMR Chemical Shifts. Retrieved from [5]

    • Used to validate the base chemical shifts for the 4-amino-3-fluorophenyl moiety.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(4-amino-3-fluorophenyl)acetate

Essential Safety and Handling Guide for Methyl 2-(4-amino-3-fluorophenyl)acetate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential personal prot...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Methyl 2-(4-amino-3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for Methyl 2-(4-amino-3-fluorophenyl)acetate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Hazard Analysis and Risk Assessment

Before handling Methyl 2-(4-amino-3-fluorophenyl)acetate, it is crucial to understand the potential risks. The primary hazards are associated with:

  • Aromatic Amine Moiety: Aromatic amines can be toxic and may be absorbed through the skin. Some aminophenol compounds are suspected of causing genetic defects.[1]

  • Fluoro-organic Structure: The presence of fluorine can increase the reactivity and potential toxicity of the molecule. Fluorinated organic compounds should be handled with care, and some can release hydrofluoric acid (HF) upon decomposition, which is highly corrosive.[2]

  • Acetate Ester Functionality: While generally less hazardous, acetate esters can be irritants, particularly to the eyes, and may be flammable.[3][4][5]

Based on these considerations, a thorough risk assessment should be conducted before any experimental work begins.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE for handling Methyl 2-(4-amino-3-fluorophenyl)acetate.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[6][7][8]Protects against splashes of the chemical or solvents, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8][9]Prevents skin contact and absorption.[10] It is crucial to inspect gloves for any signs of degradation or perforation before use.[6]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.[7]Protects the skin from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[9][11]Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation.
Footwear Closed-toe shoes made of a non-porous material.[7]Protects feet from spills.
Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/ Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/ Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Disposal_Pathway cluster_generation Waste Generation cluster_collection Waste Collection Solid Solid Waste (e.g., contaminated gloves, paper towels) Solid_Container Labeled, Sealed Container for Solid Halogenated Waste Solid->Solid_Container Liquid Liquid Waste (e.g., solutions containing the compound) Liquid_Container Labeled, Sealed Carboy for Liquid Halogenated Waste Liquid->Liquid_Container EHS Environmental Health & Safety (EHS) Pickup Solid_Container->EHS Liquid_Container->EHS

Caption: Segregation and disposal pathway for halogenated chemical waste.

Key Disposal Principles:

  • Do Not dispose of this chemical down the drain. [12]* Segregate halogenated organic waste from non-halogenated waste streams in clearly labeled containers. [13][14][12]* Contaminated Materials: All disposable items that have come into contact with Methyl 2-(4-amino-3-fluorophenyl)acetate, such as gloves, weigh boats, and absorbent pads, must be disposed of as solid halogenated waste. [15]* Consult your institution's EHS department for specific disposal guidelines.

By adhering to these protocols, you contribute to a safer research environment and ensure the responsible management of chemical hazards.

References

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • PozeSCAF. Chemistry Lab Safety Rules. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Pharmaguideline. SOP for Safety in Laboratory. [Link]

  • SafetyCulture. A Guide to Good Laboratory Practice (GLP). [Link]

  • National Institutes of Health. Safe Laboratory Practices & Procedures. [Link]

  • Astech Ireland. Safety Data Sheet: 4-Aminophenol. [Link]

  • University of California, Santa Barbara. Fluorine. [Link]

  • Western University of Health Sciences. Lab Safety Guide: Safety Guidelines & Procedures for Laboratories. [Link]

  • New Jersey Department of Health. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • SmartLabs. Esterification. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • Juniata College. Verification of Esterification. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Link]

  • GEP. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Healthy Bean Ltd. PPE for Chemical Handling: A Quick Guide. [Link]

  • Lab Alley. SAFETY DATA SHEET. [Link]

  • University of South Carolina. Personal Protective Equipment. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. [Link]

  • Scribd. 4-Aminophenol Safety Data Sheet. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • MilliporeSigma. Methyl 2-(4-aminophenyl)acetate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-amino-3-fluorophenyl)acetate
Reactant of Route 2
Methyl 2-(4-amino-3-fluorophenyl)acetate
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